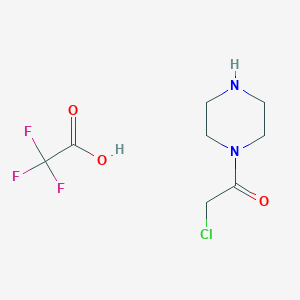

2-Chloro-1-(piperazin-1-yl)ethan-1-one; trifluoroacetic acid

描述

Molecular Architecture and Conformational Analysis

The molecular architecture of 2-chloro-1-(piperazin-1-yl)ethan-1-one; trifluoroacetic acid consists of a piperazine-based cation paired with a trifluoroacetate anion. The parent compound 2-chloro-1-(piperazin-1-yl)ethan-1-one possesses the molecular formula C₆H₁₁ClN₂O with a molecular weight of 162.62 grams per mole. When complexed with trifluoroacetic acid, the resulting salt exhibits enhanced structural complexity and altered conformational preferences.

The piperazine ring system adopts a characteristic chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated nitrogen heterocycles. Research on related piperazine derivatives demonstrates that the chair conformation is consistently observed across various substitution patterns, with substituents preferentially occupying equatorial positions to minimize steric hindrance. In the case of 2-chloro-1-(piperazin-1-yl)ethan-1-one derivatives, both the chloroacetyl group and any additional substituents are positioned equatorially on the piperazine ring.

The conformational analysis reveals that the chloroacetyl substituent exhibits rotational freedom around the carbon-nitrogen bond connecting it to the piperazine ring. This rotational barrier is influenced by both steric and electronic factors, with the chlorine atom's electronegativity affecting the electron density distribution throughout the molecule. The trifluoroacetic acid component contributes additional conformational complexity through its highly electronegative trifluoromethyl group, which creates a strong dipole moment and influences intermolecular interactions.

Computational studies on similar piperazine-trifluoroacetate systems indicate that the preferred conformation minimizes repulsive interactions between the chlorine atom and the trifluoroacetate anion while maximizing favorable electrostatic contacts. The molecular geometry is further stabilized by the formation of hydrogen bonding networks between the protonated piperazine nitrogen and the carboxylate oxygen atoms of the trifluoroacetate anion.

属性

IUPAC Name |

2-chloro-1-piperazin-1-ylethanone;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClN2O.C2HF3O2/c7-5-6(10)9-3-1-8-2-4-9;3-2(4,5)1(6)7/h8H,1-5H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWDVENJPPEKEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)CCl.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClF3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(piperazin-1-yl)ethan-1-one typically involves the reaction of piperazine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction . The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

化学反应分析

Types of Reactions

2-Chloro-1-(piperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: In the presence of water and an acid or base, the compound can hydrolyze to form piperazine and chloroacetic acid.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and alcohols.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products Formed

Substitution Products: Piperazine derivatives with various functional groups.

Oxidation Products: Oxidized forms of the piperazine ring.

Hydrolysis Products: Piperazine and chloroacetic acid.

科学研究应用

Medicinal Chemistry

2-Chloro-1-(piperazin-1-yl)ethan-1-one serves as a precursor for various pharmaceutical compounds. Its biological activity is attributed to its ability to interact with enzymes and receptors, making it valuable in drug development.

Key Findings :

- Cancer Cell Inhibition : In vitro studies have shown that derivatives of this compound exhibit significant cytotoxic effects against human breast cancer cells, with reported IC50 values around 18 μM.

- PARP Inhibition : Related compounds have been tested for their ability to inhibit PARP1 activity, crucial for DNA repair in cancer cells, leading to increased apoptosis markers.

Biological Studies

The compound's interaction with neurotransmitter receptors has made it a focus in neuropharmacology. The piperazine moiety allows for modulation of neurotransmission pathways, which can influence various neurological conditions.

Applications :

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and neurodegenerative disorders.

- Receptor Binding Studies : The compound's ability to bind to neurotransmitter receptors offers insights into its role in modulating synaptic transmission .

Industrial Applications

In the chemical industry, 2-Chloro-1-(piperazin-1-yl)ethan-1-one is used as an intermediate for synthesizing specialty chemicals and materials. Its unique properties enable the development of new materials with tailored functionalities.

Case Study 1: Cancer Therapeutics

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed promise in inhibiting tumor growth in xenograft models. The study highlighted the mechanism by which these compounds induced apoptosis in cancer cells through PARP inhibition.

Case Study 2: Neuropharmacological Research

Research conducted on the binding affinity of this compound to serotonin receptors indicated potential applications in treating anxiety and depression disorders. The results suggested that modifications to the piperazine ring could enhance receptor selectivity and efficacy.

作用机制

The mechanism of action of 2-Chloro-1-(piperazin-1-yl)ethan-1-one involves its interaction with biological molecules such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the specific functional groups present. The piperazine ring is known to interact with neurotransmitter receptors, while the chloroacetyl group can form covalent bonds with nucleophilic sites on proteins .

相似化合物的比较

Key Properties

- Molecular Formula : C₆H₁₀ClN₂O (base), with TFA salt contributing CF₃COO⁻.

- Role : Serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and bioactive molecules due to its reactive chloroacetyl group .

Structural Analogues and Their Properties

Key Comparative Insights

Reactivity :

- The chloroacetyl group in the target compound facilitates nucleophilic substitution reactions, making it a preferred intermediate for further derivatization .

- Analogues with sulfonyl (e.g., 346.83 g/mol compound ) or benzodioxine groups exhibit lower reactivity but higher stability in biological systems .

Pharmacological Relevance :

- Pyridine- and pyrimidine-containing derivatives (e.g., 457.70 g/mol compound ) show enhanced binding to enzymes like kinases due to halogen and heteroaryl interactions .

- The TFA salt form improves solubility in polar solvents, critical for in vitro assays .

Synthetic Yields and Purity :

- The target compound is synthesized in high yields (~48–70%) after column chromatography .

- Commercial analogues (e.g., 1052542-98-9 ) are available at ≥95% purity, emphasizing their utility in high-throughput screening .

Physical Properties :

生物活性

2-Chloro-1-(piperazin-1-yl)ethan-1-one; trifluoroacetic acid (CAS Number: 1188914-95-5) is a compound that integrates a piperazine derivative with trifluoroacetic acid. This compound is notable for its diverse biological activities, making it a subject of interest in various fields including medicinal chemistry, pharmacology, and biochemistry.

- Molecular Formula : C8H12ClF3N2O

- Molecular Weight : 276.64 g/mol

- Structure : The compound features a chloroacetyl group attached to a piperazine ring, which is known for its ability to interact with various biological targets.

Synthesis

The synthesis of 2-Chloro-1-(piperazin-1-yl)ethan-1-one typically involves the reaction of piperazine with chloroacetyl chloride in the presence of a base like triethylamine. This reaction is usually conducted in organic solvents such as dichloromethane under controlled temperatures to manage exothermic reactions .

The biological activity of 2-Chloro-1-(piperazin-1-yl)ethan-1-one primarily arises from its interaction with various biological molecules, including enzymes and receptors. The compound can function as an inhibitor or activator , depending on the target:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can lead to therapeutic effects in diseases such as cancer.

- Receptor Binding : The piperazine moiety allows for interactions with neurotransmitter receptors, influencing neurological pathways.

Research Findings

Recent studies have demonstrated the efficacy of this compound in various biological assays:

- Cancer Cell Inhibition : In vitro studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against human breast cancer cells. For instance, one study reported an IC50 value of 18 μM for a related compound, suggesting potential applications in oncology .

- PARP Inhibition : Compounds related to 2-Chloro-1-(piperazin-1-yl)ethan-1-one have been tested for their ability to inhibit PARP1 activity, which is crucial for DNA repair mechanisms in cancer cells. The inhibition leads to increased apoptosis markers, making these compounds promising candidates for cancer therapeutics .

Comparative Analysis

To understand the unique properties of 2-Chloro-1-(piperazin-1-yl)ethan-1-one, a comparison with similar compounds is useful:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-(Piperazin-1-yl)ethan-1-ol | Alcohol derivative | Moderate cytotoxicity |

| 2-Chloro-1-(piperazin-1-yl)ethan-1-ol | Hydroxyl derivative | Lower activity than chloroacetyl form |

| 2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one | Chlorophenoxy derivative | Enhanced receptor binding |

The unique combination of the chloroacetyl group and the piperazine structure in 2-Chloro-1-(piperazin-1-yl)ethan-1-one enhances its reactivity and biological activity compared to other derivatives.

Case Study: Anticancer Activity

A significant study focused on the anticancer potential of piperazine derivatives, including 2-Chloro-1-(piperazin-1-y)ethanone. The results indicated that these compounds could effectively induce apoptosis in cancer cells through mechanisms involving PARP inhibition and modulation of cell cycle progression .

Experimental Setup:

The study utilized MCF7 breast cancer cells treated with varying concentrations (0.01 µM to 100 µM) of the compounds over 72 hours. The assessment included:

- Cell Viability Assay : Using Alamar Blue to measure metabolic activity.

Results:

The findings showed that compounds derived from this scaffold significantly inhibited cell growth compared to controls, demonstrating their potential as lead compounds for further drug development.

常见问题

Q. What are the standard synthetic routes for 2-chloro-1-(piperazin-1-yl)ethan-1-one?

The compound is typically synthesized via nucleophilic substitution. For example, 2-chloroacetyl chloride is reacted with piperazine derivatives in solvents like DMF, using sodium acetate as a base to neutralize HCl byproducts. Reaction conditions often involve refluxing for 16 hours, followed by purification via column chromatography (EtOAc/petroleum ether) .

Q. How is trifluoroacetic acid (TFA) incorporated into the final product?

TFA is commonly introduced during deprotection or salt formation. In one protocol, a boc-protected intermediate is treated with TFA in dichloromethane to remove the boc group, forming the TFA salt. The aqueous layer is then extracted with ethyl acetate, and the organic phase is dried (Na₂SO₄) and concentrated .

Q. What characterization methods are critical for verifying purity and structure?

Key techniques include:

Q. How are intermediates like 2-chloroacetamide derivatives optimized for yield?

Catalytic KI in DMF enhances reactivity by stabilizing transition states. Reaction progress is monitored via TLC, and intermediates are isolated by ice-water quenching followed by filtration .

Advanced Research Questions

Q. How do reaction conditions (e.g., base selection) impact synthesis efficiency?

Sodium acetate (weak base) minimizes side reactions compared to stronger bases like K₂CO₃, which may promote over-alkylation. shows that using K₂CO₃ in ethanol for coupling reactions achieves 48% yield, suggesting base strength and solvent polarity require optimization .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

Molecular docking and dynamics simulations (e.g., using AutoDock Vina) can rationalize discrepancies. For instance, anti-proliferative activity of thieno derivatives correlates with hydrogen bonding to kinase active sites, as shown in . Comparative SAR studies should prioritize substituents at the piperazine nitrogen .

Q. How can TFA residues be quantified in environmental or biological samples?

Liquid-liquid extraction (LLE) or headspace (HS) coupled with GC-MS or LC-MS/MS is effective. highlights LLE for TFA detection in precipitation (sensitivity: ng/L range), critical for environmental impact assessments .

Q. What purification challenges arise when scaling up TFA-containing compounds?

TFA’s high volatility complicates removal via rotary evaporation. Alternatives include:

- Lyophilization : For aqueous solutions.

- Ion-exchange chromatography : To replace TFA with less volatile counterions (e.g., acetate).

- Dialysis : For macromolecular complexes .

Q. How are molecular dynamics (MD) simulations applied to study interactions with biological targets?

MD simulations (e.g., GROMACS) assess binding stability of the chloroacetyl group with enzymes. used 100-ns simulations to validate hydrophobic interactions with kinase domains, guiding analog design .

Q. What analytical pitfalls occur in NMR analysis of TFA salts?

TFA’s ¹⁹F signal (δ ~-76 ppm) may overlap with fluorinated analogs. Mitigation strategies:

- Deuterated solvents : Avoid signal suppression.

- ¹H-¹³C HSQC : To distinguish overlapping peaks.

- Buffer exchange : Replace TFA with deuterated acetic acid .

Methodological Notes

- Synthesis Optimization : Always screen bases (e.g., NaOAc vs. K₂CO₃) and solvents (DMF vs. ethanol) for reaction specificity .

- Environmental Monitoring : Prioritize LLE-GC/MS for trace TFA quantification due to its low detection limits .

- Computational Validation : Combine docking (rigid target) with MD (flexible simulations) to refine binding hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。